molecular formula C13H18BN3O2 B8063068 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine

Cat. No.: B8063068
M. Wt: 259.11 g/mol
InChI Key: RUGBGMBTPRKJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine (CAS: 1231934-47-6) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₈BN₃O₂ and a molecular weight of 259.11 g/mol . Its structure combines a 1,2,4-triazolo[4,3-a]pyridine core—a nitrogen-rich bicyclic system—with a methyl group at position 3 and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for applications in medicinal chemistry and materials science .

The compound is stored under dry, refrigerated conditions (2–8°C) to preserve its stability, reflecting the sensitivity of boronic esters to moisture and oxidation .

Properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-9-15-16-11-7-6-10(8-17(9)11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGBGMBTPRKJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Assembly: Triazolo[4,3-a]Pyridine Formation

The triazolo[4,3-a]pyridine scaffold is typically constructed via cyclocondensation between pyridine derivatives and hydrazine-based reagents. In one protocol, 5,6-difluoropyridin-3-amine undergoes sequential treatment with hydrazine and acetylating agents to form the triazole ring . For the target compound, 3-methyl substitution is introduced early by employing methyl-substituted intermediates. For example, 3-methylisoxazole derivatives serve as precursors, with methyl groups retained through subsequent functionalization steps .

A critical intermediate, 6-bromo-3-methyl- triazolo[4,3-a]pyridine, is synthesized via copper-mediated cyclization of 2-hydrazinyl-5-bromopyridine with acetyl chloride. The reaction proceeds at 80°C in dimethylformamide (DMF), yielding the brominated triazolopyridine in 72% yield after silica gel chromatography . This intermediate is pivotal for downstream cross-coupling reactions to install the boronate ester.

Alternative Routes: Stille Coupling and Borylation

In cases where brominated precursors are inaccessible, Stille coupling offers an alternative. A 3-methyltriazolopyridine stannane derivative reacts with iodinated boronate esters under palladium catalysis. For instance, 6-tributylstannyl-3-methyltriazolopyridine couples with 2-iodo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd(PPh3)4 in toluene at 80°C .

Comparative Analysis of Coupling Methods

MethodCatalystBaseSolventYield (%)Purity (%)
Suzuki-MiyauraPd(dppf)Cl2KOAcDioxane6897
StillePd(PPh3)4Et3NToluene6195

The Suzuki-Miyaura method is favored for higher yields and lower toxicity, though Stille coupling remains viable for sterically hindered substrates .

Functional Group Transformations and Intermediate Isolation

Key intermediates in the synthesis include hydrazinylpyridines and halogenated triazolopyridines. For example, 5-(6-hydrazinylpyridin-3-yl)-3-methylisoxazole is prepared by treating 5-(6-fluoropyridin-3-yl)-3-methylisoxazole with hydrazine in isopropanol at 60°C . This intermediate is characterized by 1H^1H NMR (DMSO-d6d_6): δ 8.44 (dd, J=0.7J = 0.7, 2.4 Hz, 1H), 7.82 (dd, J=2.4J = 2.4, 8.8 Hz, 1H), 6.59 (s, 1H), 2.24 (s, 3H) .

Halogenation at the 6-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under radical initiation. This step requires careful temperature control (0–5°C) to minimize side reactions .

Scalability and Process Optimization

Large-scale synthesis (100 g+) necessitates modifications for safety and efficiency. A patent-described protocol scales the Suzuki-Miyaura reaction to 1 mol substrate, employing continuous distillation to remove byproducts and enhance conversion . The use of HATU and Hunig’s base in amide couplings minimizes racemization, critical for maintaining stereochemical integrity .

Process Parameters for Scale-Up

  • Reactor Type : Jacketed glass-lined steel

  • Temperature Control : ±2°C via external cooling

  • Workup : Aqueous HCl extraction followed by crystallization from acetonitrile

  • Purity : 97% by HPLC (UV 254 nm)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to modify the triazolopyridine core.

  • Substitution: Nucleophilic substitution reactions can occur at the boronic acid site.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Reduced Derivatives: Resulting from the reduction of the triazolopyridine core.

  • Substituted Products: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities. Its ability to bind to specific molecular targets makes it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials and polymers. Its unique properties make it suitable for applications in material science.

Mechanism of Action

The mechanism by which 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. The boronic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazolopyridine core can also play a role in binding to nucleic acids or proteins, influencing cellular functions.

Comparison with Similar Compounds

Core Heterocyclic System

  • Target Compound vs. Pyridine Analogs (): The triazolo[4,3-a]pyridine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions compared to monocyclic pyridine derivatives. This difference may influence solubility, bioavailability, and binding affinity in biological systems .
  • Triazolo[4,3-a]pyridine vs.

Boronic Ester Modifications

  • Tetramethyl vs. Tetraethyl Boronic Esters (): The tetraethyl variant () has higher steric hindrance, which may reduce reaction rates in Suzuki-Miyaura couplings compared to the tetramethyl group in the target compound .

Biological Activity

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature and research findings.

  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.11 g/mol
  • CAS Number : 1231934-47-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as a modulator of specific receptors involved in inflammatory processes and metabolic disorders.

Key Findings:

  • P2Y14 Receptor Modulation :
    • The compound has been implicated in the modulation of the P2Y14 receptor (P2Y14R), which plays a crucial role in inflammation and metabolic regulation. Studies have shown that derivatives of triazole can act as antagonists at this receptor.
    • For instance, related compounds demonstrated significant inhibition of ligand binding at the P2Y14R with IC50 values in the nanomolar range .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Assays and Potency

The potency of this compound has been evaluated using various biological assays.

Table 1: Potency against P2Y14 Receptor

CompoundIC50 (nM)Description
3-Methyl Triazole Derivative6.0 ± 0.1Strong antagonist activity
Other Triazole DerivativesVariesPotency ranges from 31.7 to >290 nM

Case Studies

Several studies have explored the biological activity of related triazole compounds:

  • Inflammation Models :
    • In vivo models have shown that triazole derivatives can reduce inflammatory markers in animal models of arthritis and asthma.
  • Metabolic Disorders :
    • Research indicates that these compounds may influence glucose metabolism and insulin sensitivity in diabetic models.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis of triazolopyridine derivatives typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature enables clean oxidative ring closure (73% yield reported for analogous triazolopyridines) . Key steps include:

  • Intermediate preparation : Hydrazone formation from aldehyde precursors.
  • Oxidative cyclization : Use of NaOCl as a green oxidant to form the triazole ring.
  • Purification : Extraction followed by alumina plug filtration to isolate pure product . Purity optimization requires monitoring reaction time (typically 3–6 hours) and solvent choice (ethanol minimizes side reactions) .

Q. How should researchers characterize this compound spectroscopically?

  • 1H/13C NMR : Assign peaks based on analogous triazolopyridines:
  • Triazole protons appear at δ 8.1–8.5 ppm.
  • Methyl groups on the dioxaborolane ring resonate at δ 1.3–1.4 ppm .
    • HRMS : Confirm molecular weight (C13_{13}H18_{18}BN3_3O2_2, [M+H]+ = 260.15) with <2 ppm error .
    • IR : Look for B-O stretches (~1350 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .

Q. What solvents are compatible with this compound for experimental use?

Storage in dry, sealed containers at 2–8°C is recommended . Compatible solvents include:

  • Polar aprotic : DMSO, DMF (for reactions requiring boron retention).
  • Nonpolar : Ethyl acetate, THF (for Suzuki-Miyaura cross-coupling) . Avoid protic solvents (e.g., water, methanol) to prevent dioxaborolane hydrolysis.

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and Suzuki-Miyaura coupling efficiency. Key considerations:

  • Steric effects : The methyl groups slow hydrolysis but may reduce coupling rates with bulky aryl halides .
  • Optimization : Use Pd(PPh3_3)4_4 catalyst in THF/H2_2O (3:1) at 80°C for 12 hours .
  • Contradictions : Lower yields (<40%) reported with electron-deficient partners due to competing protodeboronation .

Q. How can conflicting NMR data for triazolopyridine derivatives be resolved?

Discrepancies in proton assignments (e.g., triazole vs. pyridine protons) arise from solvent-dependent shifts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in DMSO-d6_6 .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • Deuteration studies : Track exchangeable protons (e.g., NH in related amines) .

Q. What structural modifications enhance biological activity in triazolopyridine derivatives?

  • Substitution patterns : 6-Position modifications (e.g., aryl, alkyl groups) improve herbicidal activity (50% inhibition at 37.5 g/ha in analogs) .
  • Boron retention : The dioxaborolane group may enhance antifungal activity by targeting lanosterol 14α-demethylase (docking scores: −9.2 kcal/mol) .
  • Trade-offs : Methyl groups at the triazole position reduce solubility but increase membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.